molecular formula C18H19N3O3 B2486007 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-59-1

1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2486007
CAS RN: 899990-59-1
M. Wt: 325.368
InChI Key: HQPSGVHXGWHMPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves multi-step chemical processes. For example, compounds with similar structural motifs have been prepared through reactions involving key intermediates such as indole derivatives and urea or thiourea components under specific conditions to form the desired urea derivatives (Časar et al., 2005; Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of urea derivatives closely related to 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been elucidated through techniques such as X-ray crystallography. These studies reveal that the compounds typically exhibit planar moieties, stabilized by intramolecular hydrogen bonding, contributing to their unique structural characteristics (Habibi et al., 2013).

Chemical Reactions and Properties

Urea and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. For instance, reactions with acyloins and diacetyl in acid solutions have been studied, providing insights into the mechanistic aspects and the formation of complex structures under specific conditions (Butler & Hussain, 1981).

Physical Properties Analysis

The physical properties of urea derivatives, including those structurally similar to 1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, are closely linked to their molecular structure. X-ray diffraction studies provide detailed information on bond lengths, angles, and overall molecular geometry, which are crucial for understanding the compound's physical characteristics (Tariq et al., 2020).

Chemical Properties Analysis

The chemical properties of these compounds are defined by their functional groups and molecular framework. Studies on the synthesis and reaction mechanisms offer valuable insights into their reactivity patterns, highlighting the influence of specific substituents on their chemical behavior (Karakurt et al., 2016; Klásek et al., 2003).

Scientific Research Applications

  • Neuropharmacology and Receptor Studies :

    • 5-HT2C receptors, which are serotonin receptors in the brain, can be targeted by certain urea derivatives, potentially influencing neurological conditions. For instance, 5-HT2C receptor activation has been linked to penile erections in rats (Millan et al., 1997).
  • Chemical Synthesis and Structural Analysis :

    • Novel indole derivatives, which include urea compounds, show diverse applications in different fields. These derivatives have been synthesized and analyzed using various techniques like XRD, spectroscopy, and DFT studies (Tariq et al., 2020).
  • Corrosion Inhibition :

    • Urea derivatives are effective as corrosion inhibitors for mild steel in acidic environments. Their inhibition action is likely due to adsorption on the steel surface through active centers in the molecules (Mistry et al., 2011).
  • Anticancer Research :

    • Certain urea derivatives have shown significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy (Feng et al., 2020).
  • Molecular Design for Antidepressants :

    • Urea compounds have been studied as potential antidepressants, showing inhibitory effects on 5-HT reuptake and antagonistic activities at 5-HT1B/1D receptors (Matzen et al., 2000).
  • Material Science and Polymers :

    • Urea derivatives can influence the physical properties of materials, such as hydrogels, by affecting their rheology and morphology. The properties of these gels vary depending on the anion identity (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-21-11-14(13-6-4-5-7-15(13)21)20-18(22)19-12-8-9-16(23-2)17(10-12)24-3/h4-11H,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPSGVHXGWHMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

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